molecular formula C10H20FeN2S4 B13734455 Bis(diethyldithiocarbamato-S,S')iron CAS No. 15656-03-8

Bis(diethyldithiocarbamato-S,S')iron

Cat. No.: B13734455
CAS No.: 15656-03-8
M. Wt: 352.4 g/mol
InChI Key: WTAJDDHWXARSLK-UHFFFAOYSA-L
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Description

Bis(diethyldithiocarbamato-S,S’)iron: is a coordination complex with the formula [Fe(S2CNEt2)2]2, where Et represents the ethyl group (C2H5). This compound is a red solid and is representative of several ferrous dithiocarbamates with diverse substituents in place of ethyl. Structurally, it is dimeric, consisting of two pentacoordinate iron (II) centers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(diethyldithiocarbamato-S,S’)iron can be synthesized through the reaction of iron salts with diethyldithiocarbamate ligands. The general reaction involves mixing an iron (II) salt, such as iron (II) chloride, with sodium diethyldithiocarbamate in an aqueous solution. The reaction typically proceeds at room temperature, resulting in the formation of the red solid complex .

Industrial Production Methods: While specific industrial production methods for bis(diethyldithiocarbamato-S,S’)iron are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques .

Chemical Reactions Analysis

Types of Reactions: Bis(diethyldithiocarbamato-S,S’)iron undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of bis(diethyldithiocarbamato-S,S’)iron involves its ability to coordinate with various ligands through its iron centers. The compound can undergo redox reactions, ligand substitution, and coordination with other molecules, which allows it to participate in a wide range of chemical processes. The molecular targets and pathways involved include interactions with nitric oxide and carbon monoxide, leading to the formation of nitrosyl and carbonyl complexes .

Comparison with Similar Compounds

Uniqueness: Bis(diethyldithiocarbamato-S,S’)iron is unique due to its dimeric structure with two pentacoordinate iron (II) centers, which is not commonly observed in other similar compounds. This unique structure imparts distinct chemical reactivity and coordination properties .

Properties

CAS No.

15656-03-8

Molecular Formula

C10H20FeN2S4

Molecular Weight

352.4 g/mol

IUPAC Name

N,N-diethylcarbamodithioate;iron(2+)

InChI

InChI=1S/2C5H11NS2.Fe/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2

InChI Key

WTAJDDHWXARSLK-UHFFFAOYSA-L

Canonical SMILES

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Fe+2]

Origin of Product

United States

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